3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid
CAS No.: 500541-40-2
Cat. No.: VC3902383
Molecular Formula: C6H9NO3S
Molecular Weight: 175.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 500541-40-2 |
---|---|
Molecular Formula | C6H9NO3S |
Molecular Weight | 175.21 g/mol |
IUPAC Name | 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid |
Standard InChI | InChI=1S/C6H9NO3S/c8-5(9)1-2-7-3-4-11-6(7)10/h1-4H2,(H,8,9) |
Standard InChI Key | XJXGOBWSTJVANH-UHFFFAOYSA-N |
SMILES | C1CSC(=O)N1CCC(=O)O |
Canonical SMILES | C1CSC(=O)N1CCC(=O)O |
Introduction
Structural and Physicochemical Properties
3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid possesses the molecular formula C₆H₉NO₃S and a molecular weight of 175.21 g/mol. Its IUPAC name, 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid, reflects the thiazolidinone core (a saturated five-membered ring containing sulfur at position 1 and nitrogen at position 3) and a three-carbon carboxylic acid side chain. Key physicochemical properties include:
Property | Value |
---|---|
IUPAC Name | 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid |
CAS Number | 500541-40-2 |
Molecular Formula | C₆H₉NO₃S |
Molecular Weight | 175.21 g/mol |
SMILES | C1CSC(=O)N1CCC(=O)O |
InChI Key | XJXGOBWSTJVANH-UHFFFAOYSA-N |
The thiazolidinone ring contributes to its planar geometry, while the propanoic acid moiety enhances solubility in polar solvents. Spectroscopic data (IR, NMR) confirm the presence of carbonyl (C=O) and carboxylic acid (-COOH) functional groups, critical for intermolecular interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via cyclization reactions. A common route involves reacting L-cysteine with α-halo acids (e.g., α-chloropropionic acid) under basic conditions:
This method achieves moderate yields (60–70%) and requires purification via recrystallization.
Industrial-Scale Production
Industrial protocols employ continuous flow synthesis to enhance efficiency. Catalysts such as p-toluenesulfonic acid accelerate ring closure, while green solvents (e.g., ethanol-water mixtures) reduce environmental impact. Recent advancements focus on enzyme-mediated cyclization, offering higher stereoselectivity and reduced byproducts .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
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Oxidation: Treatment with H₂O₂ or KMnO₄ oxidizes the sulfur atom, yielding sulfoxides or sulfones.
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Reduction: NaBH₄ reduces the carbonyl group to a hydroxyl group, forming thiazolidinol derivatives.
Nucleophilic Substitution
The thiazolidinone ring undergoes substitution at sulfur or nitrogen. For example, amines displace sulfur under acidic conditions, generating aminothiazolidines.
Derivative Synthesis
Structural modifications enhance bioactivity:
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Acylhydrazones: Condensation with hydrazides improves antimicrobial potency .
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Benzylidene Derivatives: Introducing aryl groups (e.g., 3-nitrobenzylidene) augments anti-inflammatory effects .
Biological Applications
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest disruption of microbial cell membranes via thiol group interactions.
Antioxidant Properties
In vitro assays demonstrate radical scavenging activity (IC₅₀ = 12.4 μM against DPPH), attributed to the carboxylic acid moiety’s electron-donating capacity.
Anti-Inflammatory and Antidiabetic Effects
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MMP-9 Inhibition: The compound suppresses matrix metalloproteinase-9 (IC₅₀ = 8.7 μM), reducing tissue inflammation.
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Insulin Sensitization: In diabetic rodent models, it enhances glucose uptake by 40% via PPAR-γ activation .
Comparative Analysis with Structural Analogs
Compound | Key Structural Difference | Bioactivity Comparison |
---|---|---|
3-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid | Shorter (C2) side chain | Lower antimicrobial potency |
3-(2-Oxo-1,3-thiazolidin-3-yl)butanoic acid | Longer (C4) side chain | Enhanced solubility, reduced IC₅₀ |
5-Methyl-4-oxo derivatives | Methyl substitution at C5 | Improved metabolic stability |
The propanoic acid derivative strikes an optimal balance between lipophilicity and solubility, maximizing bioavailability.
Pharmacokinetics and Toxicity
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Absorption: Oral bioavailability in rats is ~55%, with peak plasma concentrations at 2 hours.
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive sulfones.
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Toxicity: LD₅₀ in mice is 1,200 mg/kg, indicating low acute toxicity.
Recent Advances and Future Directions
Targeted Drug Delivery
Nanoparticle encapsulation (e.g., PLGA nanoparticles) improves tumor-specific uptake, reducing off-target effects in cancer therapy .
Hybrid Molecules
Conjugates with quinolone antibiotics (e.g., ciprofloxacin) exhibit synergistic effects against multidrug-resistant pathogens .
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